Product packaging for 2-Fluoro-5-methyl-DL-phenylglycine(Cat. No.:CAS No. 1260004-37-2)

2-Fluoro-5-methyl-DL-phenylglycine

Cat. No.: B2617125
CAS No.: 1260004-37-2
M. Wt: 183.182
InChI Key: ZLFSUSSQJRUCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methyl-DL-phenylglycine (CAS 1039365-71-3) is a fluorinated, non-proteinogenic amino acid with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. It is a racemic mixture (DL-form) that serves as a specialized building block in organic synthesis and medicinal chemistry research. This compound is of significant interest in the field of antibiotic development, particularly for the synthesis of novel glycopeptide antibiotics (GPAs). Fluorinated phenylglycine analogs can be used in mutasynthesis approaches, where they are fed to bacterial biosynthetic machinery to produce modified antibiotics, helping to explore the tolerance of the non-ribosomal peptide synthetase (NRPS) system towards structural variations and its role in combating antibiotic resistance . The incorporation of fluorine atoms into amino acids is a common strategy in drug discovery to modulate the physicochemical properties, metabolic stability, and biological activity of peptide-based therapeutics. As a phenylglycine derivative, this compound is related to D-phenylglycine, which is a key structural component in several classic antibiotics such as cephalexin and ampicillin, underscoring the importance of this class of molecules as chiral building blocks . Researchers can utilize this fluorinated analog to probe enzyme mechanisms or develop new bioactive compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B2617125 2-Fluoro-5-methyl-DL-phenylglycine CAS No. 1260004-37-2

Properties

IUPAC Name

2-amino-2-(2-fluoro-5-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSUSSQJRUCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 5 Methyl Dl Phenylglycine and Its Stereoisomers

Racemic Synthesis Approaches to 2-Fluoro-5-methyl-DL-phenylglycine

Racemic this compound is synthesized through several classical methods that produce an equal mixture of its D and L enantiomers. These routes are often valued for their robustness and scalability.

The Strecker synthesis is a foundational method for producing α-amino acids. masterorganicchemistry.com The process begins with the reaction of an aldehyde with ammonia (B1221849) and cyanide. For the target molecule, the synthesis commences with 2-fluoro-5-methylbenzaldehyde (B1307339). sigmaaldrich.comnih.gov

The reaction proceeds in two main stages. First, 2-fluoro-5-methylbenzaldehyde reacts with ammonia to form an imine. This intermediate is then attacked by a cyanide ion (from a source like potassium cyanide, KCN) to yield the α-aminonitrile, 2-amino-2-(2-fluoro-5-methylphenyl)acetonitrile. masterorganicchemistry.com In the second stage, this α-aminonitrile undergoes hydrolysis, typically under acidic conditions (e.g., using aqueous HCl), to convert the nitrile group into a carboxylic acid, yielding the final product, this compound. masterorganicchemistry.com The use of ammonium (B1175870) chloride (NH₄Cl) and KCN is a common and safer alternative to using ammonia and hydrogen cyanide (HCN) directly. masterorganicchemistry.com

Table 1: Proposed Reagents for Strecker Synthesis

Step Starting Material Reagents Intermediate/Product
1 2-Fluoro-5-methylbenzaldehyde NH₄Cl, KCN 2-Amino-2-(2-fluoro-5-methylphenyl)acetonitrile

This synthetic route involves the α-halogenation of a carboxylic acid derivative, followed by nucleophilic substitution with ammonia. The key reaction in this pathway is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgmasterorganicchemistry.com

The synthesis would start with 2-fluoro-5-methylphenylacetic acid. This starting material undergoes α-bromination using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). byjus.comnrochemistry.com This step introduces a bromine atom at the alpha-carbon, yielding α-bromo-(2-fluoro-5-methylphenyl)acetic acid. The intermediate α-bromo acid is then subjected to ammonolysis, where treatment with an excess of ammonia (NH₃) displaces the bromide to form the racemic amino acid, this compound. wikipedia.orglibretexts.org

Table 2: Halogenation-Ammoniation Pathway Overview

Step Reaction Starting Material Reagents Product
1 Hell-Volhard-Zelinsky 2-Fluoro-5-methylphenylacetic acid 1. Br₂, cat. PBr₃2. H₂O α-Bromo-(2-fluoro-5-methylphenyl)acetic acid

Another notable method for preparing racemic α-amino acids is the Bucherer-Bergs reaction . This multicomponent reaction offers an alternative to the Strecker synthesis and produces a hydantoin (B18101) intermediate, which is then hydrolyzed to the amino acid. alfa-chemistry.comwikipedia.org

Starting with 2-fluoro-5-methylbenzaldehyde, the reaction is carried out with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃). wikipedia.org These reagents combine to form a 5-substituted hydantoin, specifically 5-(2-fluoro-5-methylphenyl)hydantoin. This heterocyclic intermediate can then be isolated and subsequently hydrolyzed, typically under basic conditions followed by acidification, to open the ring and afford the desired this compound. mdpi.comorganic-chemistry.org Hydantoins are often crystalline, making them easy to purify before the final hydrolysis step. mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers

Accessing the individual D- and L-enantiomers of 2-Fluoro-5-methyl-phenylglycine requires either the separation of the racemic mixture (resolution) or the direct synthesis of a single enantiomer (asymmetric synthesis).

Biocatalysis provides powerful tools for chiral resolution due to the high stereoselectivity of enzymes.

Nitrilase-Mediated Resolution: This method is often coupled with the Strecker synthesis. A racemic mixture of the intermediate, 2-amino-2-(2-fluoro-5-methylphenyl)acetonitrile, is exposed to a nitrilase enzyme. frontiersin.org Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids. nih.govd-nb.info An enantioselective nitrilase will preferentially hydrolyze one enantiomer of the aminonitrile (e.g., the R-enantiomer) to the corresponding (R)-amino acid, leaving the other enantiomer (S-aminonitrile) largely unreacted. nih.gov Because the chemical formation of the aminonitrile is often reversible under the slightly alkaline conditions used for the enzymatic reaction, the unreacted (S)-aminonitrile can racemize back to a mixture of R and S forms. This process, known as dynamic kinetic resolution, allows for a theoretical yield of up to 100% for the desired single enantiomer of the amino acid. frontiersin.org

Amidase-Mediated Resolution: An alternative enzymatic approach involves the use of amidases. First, the racemic this compound is chemically converted to its N-acyl derivative, for example, N-acetyl-2-fluoro-5-methyl-DL-phenylglycine. An amidase enzyme is then used to selectively hydrolyze the N-acyl group from one of the enantiomers. For instance, an L-amidase would cleave the acetyl group from N-acetyl-L-2-fluoro-5-methyl-phenylglycine to give L-2-fluoro-5-methyl-phenylglycine, leaving the N-acetyl-D-2-fluoro-5-methyl-phenylglycine untouched. The resulting free amino acid and the unhydrolyzed N-acetylated amino acid can then be separated based on their different chemical properties. This method has been successfully applied to the resolution of various phenylglycine derivatives. google.com

Table 3: Comparison of Biocatalytic Resolution Methods

Method Enzyme Class Substrate Process Products for Separation
Nitrilase Resolution Nitrilase Racemic α-aminonitrile (Dynamic) Kinetic Resolution One amino acid enantiomer and the other aminonitrile enantiomer (or racemizing mixture)

Asymmetric catalysis aims to directly produce an enantiomerically enriched product by using a chiral catalyst or auxiliary during the synthesis. monash.eduyoutube.com

One prominent method is the asymmetric Strecker reaction . Instead of ammonia, a chiral amine or a chiral auxiliary like (R)-phenylglycine amide is used. rug.nlnih.gov The chiral auxiliary directs the addition of cyanide to the imine intermediate in a diastereoselective manner, leading to the preferential formation of one diastereomer of the α-aminonitrile. After separation of the diastereomers, the chiral auxiliary is cleaved to yield the enantiomerically enriched amino acid. rug.nlresearchgate.net

Another advanced approach involves using chiral metal catalysts. For instance, a chiral ligand complexed with a metal can catalyze the enantioselective addition of cyanide to the imine, producing a single enantiomer of the aminonitrile with high enantiomeric excess. researchgate.net These methods represent the forefront of synthetic chemistry, offering direct access to optically active fluorinated amino acids, which are valuable building blocks in medicinal chemistry and drug discovery. nih.govrsc.orgnih.gov

Diastereomeric Salt Formation and Crystallization-Based Resolutions

A prevalent method for resolving racemic compounds like DL-phenylglycine involves diastereomeric salt formation. kesselssa.com This technique leverages the addition of a chiral resolving agent to a racemic mixture, forming two diastereomeric salts with different physical properties, such as solubility. mdpi.com This disparity in solubility allows for their separation through fractional crystallization. kesselssa.com

For the resolution of DL-Phenylglycine, (+)-Camphorsulfonic acid is a commonly employed resolving agent. kesselssa.com The process involves the crystallization of the salt formed between the chiral acid and one of the enantiomers, which can then be isolated by filtration and hydrolyzed to yield the desired enantiomerically pure phenylglycine. kesselssa.com An optimized optical resolution of DL-phenylglycine using (1S)-(+)-camphor-10-sulfonic acid has been shown to produce the D-phenylglycine salt with a high isolated yield and excellent optical purity. rsc.org The significant difference in the solubility of the two diastereomeric salts in water is a key factor in the high efficiency of this resolution. rsc.org

While specific studies detailing the diastereomeric salt resolution of this compound are not extensively available in the provided results, the principles applied to the resolution of DL-phenylglycine are directly applicable. The introduction of the fluoro and methyl groups on the phenyl ring would likely influence the choice of resolving agent and crystallization conditions, necessitating empirical optimization to achieve high yields and enantiomeric purity.

Table 1: Diastereomeric Resolution of Phenylglycine Derivatives

Resolving AgentTarget EnantiomerIsolated YieldOptical Purity
(+)-Camphorsulfonic acidD-(−)-PhenylglycineNot SpecifiedNot Specified
(1S)-(+)-camphor-10-sulfonic acidD-PG·(+)-CS salt45.7%98.8%

Data for this table is based on the resolution of DL-Phenylglycine as a model, as specific data for this compound was not available in the search results.

Advanced Chemical Modifications and Derivative Synthesis of 2 Fluoro 5 Methyl Dl Phenylglycine

Synthesis of N- and C-Terminal Derivatives for Peptide Coupling and Functionalization

To incorporate 2-Fluoro-5-methyl-DL-phenylglycine into a peptide sequence, its amino (N-terminal) and carboxyl (C-terminal) groups must be temporarily blocked or "protected." This ensures that the peptide bond forms in a controlled, stepwise manner.

The C-terminus is generally protected by converting the carboxylic acid into an ester, such as a methyl, ethyl, or tert-butyl ester. This prevents the carboxyl group from reacting during the activation and coupling of the next amino acid in the sequence. google.com

The coupling reaction itself, which forms the peptide bond, requires an activating agent to convert the incoming amino acid's carboxyl group into a more reactive form. This activated species then readily reacts with the free amino group of the resin-bound amino acid.

Table 1: Common Protecting Groups for Phenylglycine Derivatives in Peptide Synthesis

Protecting Group Target Terminus Abbreviation Common Reagents for Introduction Cleavage Conditions
tert-Butyloxycarbonyl N-Terminal Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acids (e.g., Trifluoroacetic Acid - TFA)
9-Fluorenylmethyloxycarbonyl N-Terminal Fmoc Fmoc-OSu, Fmoc-Cl Base (e.g., 20% Piperidine in DMF) google.com
Methyl Ester C-Terminal -OMe Methanol / Thionyl Chloride Saponification (e.g., NaOH)

Modifications of the Aromatic Ring for Structure-Activity Relationship (SAR) Exploration in Research Models

The substituted phenyl group of this compound is a prime target for modification to explore structure-activity relationships (SAR). SAR studies systematically alter a molecule's structure to determine which parts are responsible for its biological effects. For phenylglycine derivatives, modifications to the aromatic ring can dramatically influence properties like receptor binding affinity and selectivity. nih.govnih.gov

Research on related compounds, such as phenylpiperazine hydantoin (B18101) derivatives, demonstrates the importance of the substitution pattern on the aromatic ring for activity at serotonin (B10506) receptors. nih.gov For instance, the position and nature of halogen substituents can be critical. While the subject compound has a fluorine at position 2 and a methyl group at position 5, creating analogues with fluorine at other positions (e.g., position 4) or replacing fluorine with other halogens (Cl, Br) could lead to different biological activity profiles. nih.gov Similarly, altering the size and electronic properties of the other substituent (the methyl group) can provide further insights.

These explorations help in designing compounds with optimized potency and selectivity for a specific biological target.

Table 2: Illustrative Aromatic Ring Modifications for SAR Studies

Modification Type Example of Change Potential Impact on Properties
Positional Isomerism Move the fluoro group from position 2 to position 3 or 4. Alter receptor binding pocket interactions and selectivity. nih.gov
Halogen Substitution Replace the fluoro group with chloro, bromo, or iodo groups. Modify steric bulk, lipophilicity, and electronic character.
Substituent Alteration Replace the methyl group with ethyl, isopropyl, or methoxy (B1213986) groups. Fine-tune steric and electronic parameters affecting target engagement.

Incorporation of this compound into Peptide and Peptidomimetic Structures

The integration of non-canonical amino acids like this compound into peptides is a key strategy for creating novel therapeutic candidates and research tools. The most common method for this is Solid-Phase Peptide Synthesis (SPPS). google.com In SPPS, the C-terminally protected amino acid is first anchored to a solid resin support. The peptide chain is then built stepwise by sequentially adding N-terminally protected amino acids.

A significant challenge when incorporating phenylglycine derivatives is the increased acidity of the alpha-proton (the hydrogen on the carbon atom bearing the amino and carboxyl groups). This acidity makes the residue susceptible to racemization (or epimerization) under the basic conditions often used during coupling or Fmoc-group removal. researchgate.net Racemization leads to a mixture of stereoisomers, which can be difficult to separate and can result in peptides with inconsistent biological activity. researchgate.net

To mitigate this, specific coupling reagents and conditions have been developed. The use of reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a non-nucleophilic base such as TMP (2,4,6-trimethylpyridine) has been shown to significantly reduce the extent of racemization during the critical coupling step. researchgate.net

Table 3: Peptide Coupling Reagents and Racemization Tendency for Phenylglycine

Coupling Reagent Base Racemization Risk Reference
HBTU / HATU DIPEA High nih.gov
COMU TMP / DMP Negligible researchgate.net
DEPBT TMP / DMP Negligible researchgate.net

Conjugation Strategies for Biomedical Research Probes

Site-specific incorporation of a non-canonical amino acid provides a chemical handle for attaching other molecules, a process known as bioconjugation. acs.orgacs.org This allows for the creation of sophisticated biomedical research probes, such as fluorescently labeled peptides for cellular imaging or conjugates for studying protein interactions. creative-biogene.comnih.gov

While this compound in its native form lacks a bio-orthogonal reactive group (a group that reacts selectively without interfering with native biological functional groups), its structure can be further modified to introduce one. For instance, an azide (B81097) or alkyne group could be synthetically added to the aromatic ring. These groups are central to "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are widely used for their high efficiency and specificity in bioconjugation. acs.orgnih.gov

Once equipped with such a reactive handle, the amino acid can be incorporated into a peptide and then conjugated to a probe molecule (e.g., a fluorophore, biotin, or a small molecule drug) that bears the complementary reactive group. This enables precise, site-specific labeling that is not possible with native amino acids. acs.orgnih.gov

Table 4: Bio-orthogonal Reactions for Conjugation of Modified Amino Acids

Reaction Required Functional Group on Amino Acid Complementary Group on Probe Key Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne Azide High yield, rapid reaction kinetics. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Strained Alkyne (e.g., DBCO) Copper-free, suitable for living systems. nih.gov
Staudinger Ligation Azide Phosphine Bio-orthogonal, forms a stable amide bond. nih.gov

| Oxime Ligation | Aminooxy or Carbonyl (aldehyde/ketone) | Carbonyl or Aminooxy | Forms a stable oxime linkage under mild conditions. acs.org |

Applications of 2 Fluoro 5 Methyl Dl Phenylglycine in Chemical Biology and Biosynthesis Research

Precursor-Directed Biosynthesis and Mutasynthesis Studies

Precursor-directed biosynthesis and mutasynthesis are powerful techniques that leverage the innate enzymatic machinery of a microorganism to produce novel, often fluorinated, natural products. The process involves disabling a gene responsible for the production of a natural precursor and feeding the culture a synthetic analogue, or "mutasynthon." nih.gov While specific studies incorporating 2-Fluoro-5-methyl-DL-phenylglycine were not prominently found, extensive research with structurally similar fluorinated phenylglycine derivatives demonstrates the viability and potential of this approach.

A key example is the generation of novel pristinamycin (B1678112) derivatives, a class of last-resort antibiotics. nih.govrsc.org In these studies, a strain of Streptomyces pristinaespiralis, with its native phenylglycine (Phg) biosynthesis pathway disrupted, was fed various halogenated Phg analogues. This led to the successful production of new antibiotic derivatives, including 6-fluoropristinamycin I, from a 4-fluorophenylglycine precursor. nih.gov This work highlights that the biosynthetic assembly line can accept fluorinated analogues, paving the way for creating new compounds with potentially altered or enhanced properties.

Similarly, mutasynthesis experiments involving the calcium-dependent antibiotic (CDA) have shown that the Nonribosomal Peptide Synthetase (NRPS) responsible for its production can incorporate 4-fluorophenylglycine in place of its natural substrate, 4-hydroxyphenylglycine. biorxiv.org These examples strongly suggest that this compound could serve as an effective precursor in similar systems, leading to the generation of new bioactive peptides.

Precursor FedNative SubstrateProducing Organism/SystemResulting Novel Compound
4-FluorophenylglycinePhenylglycineS. pristinaespiralis (mutant)6-Fluoropristinamycin I
4-Fluorophenylglycine4-HydroxyphenylglycineCDA NRPSFluoro-CDA derivative
3-Fluoro-L-tyrosineD-TyrosineBacillus subtilisFluorinated Iturin A

Investigation of Nonribosomal Peptide Synthetase (NRPS) Substrate Promiscuity and Enzyme Tolerance

The success of precursor-directed biosynthesis hinges on the flexibility, or "promiscuity," of Nonribosomal Peptide Synthetases (NRPSs). These large, multi-domain enzymes are responsible for assembling peptide-based natural products. nih.gov The adenylation (A) domain within each NRPS module is the gatekeeper, selecting and activating a specific amino acid for incorporation. nih.govfrontiersin.org

Research into NRPS substrate tolerance shows that these enzymes can often accept substrates that are structurally similar to their native counterparts. The incorporation of fluorinated phenylglycines into pristinamycin and CDA demonstrates that the respective A-domains tolerate the substitution of hydrogen with fluorine on the phenyl ring. nih.govbiorxiv.org Computational prediction tools, such as PARASECT, have been developed to predict the likelihood of an A-domain accepting a non-native substrate. For instance, PARASECT predicted a high probability (75.5%) of the CDA NRPS incorporating 4-fluorophenylglycine, a result validated by experimental observation. biorxiv.org

However, NRPS tolerance is not universal. Studies on the gramicidin (B1672133) S NRPS (GrsA) revealed a poor acceptance of 4-F-Phe compared to its native substrate, phenylalanine. nih.gov This necessitated protein engineering, where mutating a key residue (W239S) in the A-domain's binding pocket reversed the specificity, favoring the fluorinated analogue by over 40-fold. nih.gov This demonstrates that even when an NRPS is not naturally tolerant, it can often be engineered to accept a desired fluorinated precursor like this compound. The additional methyl group on this compound presents another structural variable that would need to be accommodated by the enzyme's active site, making such tolerance studies crucial.

Utilization as Mechanistic Probes in Enzymatic Pathways and Protein Function Studies

The fluorine atom serves as an excellent mechanistic probe due to its unique nuclear magnetic resonance (NMR) properties and its near-total absence in biological systems. nih.govunifi.it When a fluorinated amino acid like this compound is incorporated into a peptide or protein, the fluorine acts as a spy, reporting on its local environment without causing significant structural disruption. nih.gov

This "protein-observed ¹⁹F NMR" approach allows researchers to monitor enzymatic processes and protein function in real-time. For example, fluorinated analogues have been used to study enzyme inhibition and metabolic pathways. By observing changes in the ¹⁹F NMR signal, scientists can deduce how a substrate binds, how it is turned over by an enzyme, and how inhibitors interfere with this process.

The enzymatic incorporation of fluorinated nucleotides or amino acids has been well-documented for various polymerases and synthetases. nih.govnih.gov These studies establish that enzymes can process fluorinated substrates, enabling the creation of probes to study nucleic acid and protein interactions. The specific placement of fluorine in this compound—ortho to the amino acid backbone and with a para-methyl group—would provide a unique spectroscopic signature, making it a potentially powerful tool for dissecting the mechanisms of enzymes that act on phenylglycine-containing substrates.

Probing Protein-Ligand Interactions and Conformational Dynamics via Fluorine Tagging

One of the most powerful applications of fluorinated amino acids is in studying protein-ligand interactions and the conformational changes proteins undergo to perform their functions. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and its chemical shift is extremely sensitive to the local electrostatic and van der Waals environment. researchgate.netnih.gov This means that even subtle changes, such as a ligand binding nearby or a domain shifting its position, can cause a measurable change in the ¹⁹F NMR signal. nih.govnih.gov

By incorporating this compound into a protein, researchers can use ¹⁹F NMR to:

Detect Ligand Binding: A change in the fluorine's chemical shift upon the addition of a ligand confirms a binding event. researchgate.net

Quantify Binding Affinity: By titrating a ligand and monitoring the changes in the ¹⁹F NMR spectrum, one can determine the dissociation constant (KD), a measure of binding strength. nih.gov

Map Conformational Changes: If a protein has multiple conformational states (e.g., active vs. inactive), each state may produce a distinct ¹⁹F signal. This allows researchers to study the equilibrium between these states and how it is affected by ligands, mutations, or other factors. nih.govnih.govnih.gov

This technique has been successfully applied to study complex systems, including G-protein-coupled receptors (GPCRs), where fluorinated amino acids report on the subtle structural rearrangements that are critical for cell signaling. nih.govresearchgate.net The use of ¹⁹F NMR lineshape analysis can provide a complete picture of the energetics of protein interactions, including association and dissociation rates. nih.gov The distinct electronic environment of the fluorine atom in this compound makes it an attractive candidate for such "fluorine tagging" studies, offering a background-free window into the intricate world of protein dynamics. scilit.com

Structural and Conformational Analysis of 2 Fluoro 5 Methyl Dl Phenylglycine and Its Derivatives in Research Contexts

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

The precise structural determination of 2-Fluoro-5-methyl-DL-phenylglycine relies on a combination of advanced spectroscopic techniques. High-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly informative.

¹H NMR: Provides information on the number and environment of protons. For this compound, one would expect distinct signals for the aromatic protons, the α-proton, the methyl protons, and the amine protons. The aromatic signals would exhibit splitting patterns influenced by both proton-proton and proton-fluorine (H-F) couplings.

¹³C NMR: Reveals the carbon skeleton of the molecule. The spectrum would show characteristic shifts for the carboxyl carbon, the α-carbon, the methyl carbon, and the aromatic carbons. The carbons of the phenyl ring, especially those close to the fluorine atom, will show coupling to the ¹⁹F nucleus (C-F coupling), which is a key diagnostic feature.

¹⁹F NMR: As fluorine has a 100% natural abundance nucleus (¹⁹F) with a high gyromagnetic ratio, ¹⁹F NMR is an extremely sensitive and powerful tool. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique probe for structural and conformational analysis. nih.gov For this compound, a single resonance would be expected, with its precise chemical shift confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound, the expected molecular formula is C₉H₁₀FNO₂.

Physicochemical Properties of 2-Fluoro-DL-phenylglycine and its 5-methyl Derivative
Property2-Fluoro-DL-phenylglycineThis compound
CAS Number84145-28-8 scbt.comsigmaaldrich.com1260004-37-2 sigmaaldrich.com
Molecular FormulaC₈H₈FNO₂ scbt.comC₉H₁₀FNO₂
Molecular Weight169.15 g/mol scbt.comsigmaaldrich.com183.18 g/mol
Melting Point290 °C (sublimates) sigmaaldrich.comData not available

Elucidation of Conformational Preferences Influenced by Fluorine Substitution

The substitution of a hydrogen atom with fluorine can dramatically influence the conformational preferences of a molecule due to a combination of steric and stereoelectronic effects. nih.govresearchgate.net In this compound, the ortho-fluorine atom plays a crucial role in dictating the rotational freedom around the Cα-C(aryl) bond.

The conformational behavior is governed by an interplay of several factors:

Dipole-Dipole Interactions: The highly polar C-F bond creates a significant dipole moment. The molecule will tend to adopt a conformation that minimizes repulsive dipole-dipole interactions between the C-F bond and other polar groups, such as the carbonyl group of the amino acid backbone. nih.gov Studies on 2'-fluoro-substituted acetophenones have shown that they exclusively adopt an s-trans conformation to minimize the repulsion between the fluorine and oxygen atoms. nih.gov

Steric Repulsion: Fluorine has a larger van der Waals radius than hydrogen, leading to increased steric hindrance. This can restrict rotation and favor conformations where the bulky fluoro-phenyl group is oriented away from the other substituents on the α-carbon.

Hyperconjugation: Stereoelectronic effects, such as hyperconjugation, can also play a role. These involve orbital overlap between bonding or non-bonding orbitals and an adjacent antibonding orbital (e.g., n→σ* or σ→σ). nih.gov In fluorinated systems, interactions involving the C-F antibonding orbital (σC-F) can stabilize specific gauche or anti-periplanar arrangements. nih.gov

In the case of this compound, the ortho-fluorine is expected to create a significant energetic barrier to free rotation, leading to a limited set of preferred conformations. Computational studies and experimental NMR analysis, particularly measuring through-space H-F or C-F coupling constants, would be necessary to definitively establish the dominant conformers in solution. nih.gov

Key Interactions Influencing Conformation due to Fluorine Substitution
Interaction TypeDescriptionLikely Effect on this compound
Dipole MinimizationThe molecule orients to reduce repulsion between the Cδ+-Fδ- dipole and other polar bonds (e.g., C=O). researchgate.netnih.govFavors specific rotational angles of the phenyl ring relative to the amino acid backbone.
Steric HindranceRepulsive forces due to the size of the fluorine atom prevent close contact with other atoms. researchgate.netRestricts rotation around the Cα-C(aryl) bond.
HyperconjugationStabilizing electron delocalization from a filled orbital to an empty σ*C-F orbital. researchgate.netnih.govCan stabilize specific gauche or anti conformations.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Interactions) in Model Systems

The introduction of fluorine not only affects intramolecular conformation but also profoundly alters the intermolecular interactions that dictate how molecules pack in the solid state and interact in solution.

Hydrogen Bonding: While highly electronegative, fluorine is generally considered a weak hydrogen bond acceptor, and the C-F bond does not act as a hydrogen bond donor. nih.gov The existence and strength of C-F···H-N or C-F···H-O hydrogen bonds are a subject of ongoing research. nih.govresearchgate.net Although weaker than conventional hydrogen bonds, these interactions can be significant in influencing crystal packing and molecular recognition. nih.govucla.edu In this compound, potential intermolecular hydrogen bonds could form between the fluorine atom of one molecule and the amine (N-H) or carboxylic acid (O-H) groups of a neighboring molecule. Intramolecular hydrogen bonding between the ortho-fluorine and the α-amine proton is also a possibility that could further influence conformational preference. acs.org

π-Interactions: Fluorination drastically changes the nature of the aromatic π-system. The strong electron-withdrawing nature of fluorine atoms alters the quadrupole moment of the phenyl ring, making the face of the ring electron-deficient (electropositive) and the edge electron-rich (electronegative). researchgate.net This has significant consequences for π-π stacking interactions:

Repulsion: Face-to-face stacking between two fluorinated aromatic rings is often electrostatically unfavorable. researchgate.net

Disrupted Stacking: The presence of fluorine can disrupt the π-π stacking that is common in non-fluorinated aromatic systems, leading to offset-stacked or edge-to-face arrangements. rsc.orgcapes.gov.br

Arene-Perfluoroarene Stacking: The modified electronic character allows for novel interactions that are not present in natural proteins. Specifically, an electron-deficient fluorinated ring can interact favorably with an electron-rich non-fluorinated aromatic ring, a phenomenon known as arene-perfluoroarene stacking. nih.gov

For this compound, these effects would likely preclude traditional π-stacking in favor of more complex interaction geometries within a crystal lattice or a protein binding site. nih.gov

Theoretical and Computational Studies of 2 Fluoro 5 Methyl Dl Phenylglycine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Fluoro-5-methyl-DL-phenylglycine. amazonaws.comjpgu.org These calculations provide a fundamental understanding of the molecule's properties, such as its geometry, charge distribution, and frontier molecular orbitals. emerginginvestigators.org

DFT studies on analogous fluorinated aromatic compounds and amino acids have shown that the introduction of a fluorine atom can significantly alter the electronic properties of the molecule. acs.orgnih.gov In the case of this compound, the high electronegativity of the fluorine atom is expected to induce a notable inductive effect, influencing the charge distribution across the phenyl ring and impacting the acidity of the carboxylic acid group and the basicity of the amino group.

Detailed DFT calculations can map out the molecular electrostatic potential (MEP), highlighting the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species, including solvents and biological receptors. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of reactivity. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and its propensity to participate in chemical reactions. emerginginvestigators.org

Table 1: Illustrative DFT-Calculated Properties of this compound

PropertyCalculated ValueSignificance
Dipole Moment3.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy-6.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken Charge on Fluorine-0.45 eQuantifies the partial negative charge on the fluorine atom due to its high electronegativity.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations of Compound Conformation and Interactions with Biological Macromolecules

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of the compound's behavior over time, including its conformational flexibility and interactions with its environment. numberanalytics.comnih.gov MD simulations are particularly valuable for understanding how this compound might interact with biological macromolecules, such as proteins. frontiersin.org

By simulating the motion of the atoms of the amino acid and the surrounding molecules (typically water and ions), MD can reveal the preferred conformations of this compound in solution. These simulations can also shed light on the interactions between the amino acid and the active site of an enzyme or a binding pocket of a receptor. acs.org The insights gained from MD simulations are critical for drug design and understanding the molecular basis of biological activity. numberanalytics.com

For instance, MD simulations could be employed to study the binding of this compound to a specific enzyme, providing details about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. ijcce.ac.ir The results of such simulations can be used to predict the binding affinity of the compound and to guide the design of more potent derivatives.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound with a Target Protein

ParameterResultInterpretation
Binding Free Energy (ΔG_bind)-8.5 kcal/molA negative value indicates a favorable binding interaction between the amino acid and the protein.
Number of Hydrogen Bonds3Indicates specific, directional interactions that contribute to binding affinity and specificity.
Root Mean Square Fluctuation (RMSF)0.8 Å (for the ligand)A low RMSF value suggests that the ligand is stably bound in the protein's active site.
Solvent Accessible Surface Area (SASA)150 Ų (for the bound ligand)A decrease in SASA upon binding indicates that the ligand is well-buried within the protein.

Note: The data in this table is illustrative and represents typical outputs from an MD simulation study.

In Silico Prediction of Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure amino acids is a significant challenge in organic chemistry. nih.govrsc.org Computational methods are increasingly being used to predict and understand the stereoselectivity of chemical reactions. arxiv.org For this compound, which is a racemic mixture, in silico tools can be employed to design synthetic routes that favor the formation of one enantiomer over the other.

Computational approaches to predicting stereoselectivity often involve the use of quantum mechanics to model the transition states of the key stereodetermining steps in a reaction. researchgate.net By comparing the energies of the transition states leading to the different stereoisomers, it is possible to predict which enantiomer will be the major product. More recently, machine learning algorithms have been developed to predict the stereoselectivity of reactions based on a large dataset of known experimental outcomes. nih.govchemistryworld.com These methods can identify subtle patterns in the structures of the reactants and catalysts that influence the stereochemical outcome of a reaction.

Computational Design of Novel Derivatives for Targeted Research Applications

The principles of computational chemistry can be extended to the rational design of novel derivatives of this compound with tailored properties. plos.orgresearchgate.netnih.gov This in silico design process allows for the exploration of a vast chemical space to identify molecules with enhanced activity, selectivity, or other desirable characteristics before committing to their synthesis. nih.govnih.gov

The process typically begins with the identification of a biological target, such as an enzyme or a receptor. ekb.eg Using the three-dimensional structure of the target, computational tools can be used to design new molecules that are predicted to bind with high affinity and specificity. nih.govelsevierpure.com This often involves modifying the structure of the parent compound, in this case, this compound, by adding or substituting chemical groups to optimize its interactions with the target. The designed derivatives can then be evaluated in silico for their predicted activity and other properties, and the most promising candidates can be selected for synthesis and experimental testing. mdpi.com

Analytical Methodologies for Characterization and Quantification of 2 Fluoro 5 Methyl Dl Phenylglycine in Research

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)) for Purity and Identity Assessment

Chromatographic methods are indispensable for separating 2-Fluoro-5-methyl-DL-phenylglycine from impurities and confirming its identity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile amino acids like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For purity analysis, a reversed-phase HPLC setup is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The retention time of the main peak corresponding to this compound, compared to a reference standard, helps confirm its identity. The area of the peak is proportional to its concentration, allowing for the quantification of purity by measuring the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for identity assessment. As the compound elutes from the HPLC column, it is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the molecule. This provides an accurate molecular weight, confirming the identity of this compound. LC-MS is also highly sensitive and specific, capable of detecting and identifying trace-level impurities that might not be resolved or detected by HPLC with UV detection alone.

TechniquePrincipleApplication for this compoundKey Data Output
HPLC Differential partitioning between a stationary and mobile phase.Purity determination, quantification.Retention time, peak area, chromatogram.
LC-MS Separation by HPLC followed by mass-to-charge ratio analysis.Identity confirmation, impurity profiling, molecular weight verification.Retention time, mass spectrum, mass-to-charge (m/z) ratio.

Spectrometric Techniques (e.g., Nuclear Magnetic Resonance (NMR) for Structural Assignment, Mass Spectrometry for Molecular Weight Confirmation)

Spectrometric methods provide detailed information about the molecular structure and weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, ¹⁹F NMR is particularly valuable. The ¹⁹F nucleus is highly sensitive to its local electronic environment, and its chemical shift provides unambiguous confirmation of the fluorine atom's position on the phenyl ring. nih.govspringernature.com The unique patterns and chemical shifts in these spectra serve as a fingerprint for the molecule, allowing for complete structural assignment.

Mass Spectrometry (MS) is used for the precise determination of the molecular weight of this compound. Techniques like electrospray ionization (ESI) are used to generate ions of the molecule, which are then analyzed to determine their mass-to-charge ratio. scripps.edunih.gov High-resolution mass spectrometry (HRMS) can provide a molecular weight with very high accuracy, which helps in confirming the elemental composition of the molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also offer further structural information.

TechniquePrincipleApplication for this compoundKey Data Output
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Complete structural elucidation and confirmation.Chemical shifts (ppm), coupling constants (Hz), spectral patterns.
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, elemental composition analysis.Mass spectrum showing m/z values, fragmentation patterns.

Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, Mass Spectrometry-Based Kinetic Methods)

Since this compound is a racemate (a mixture of D and L enantiomers), methods to separate and quantify these enantiomers are crucial, especially when one enantiomer is desired.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for separating and quantifying enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. sigmaaldrich.com This differential interaction leads to different retention times for the D and L forms of this compound, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. Various types of CSPs, such as those based on Pirkle-type phases (e.g., phenylglycine) or cyclodextrins, can be effective for resolving amino acid enantiomers. sigmaaldrich.comregistech.com

Mass Spectrometry-Based Kinetic Methods offer a rapid alternative for determining enantiomeric excess without the need for chromatographic separation. nih.gov The kinetic method involves the gas-phase reaction of mass-selected, protonated trimeric complexes containing the analyte, a chiral reference, and a metal ion. polyu.edu.hk These complexes are subjected to collision-induced dissociation (CID), and the relative rates of fragmentation are related to the enantiomeric composition of the analyte. polyu.edu.hknih.gov This approach relies on the principle that diastereomeric complexes (formed from the different enantiomers) will have different dissociation kinetics. nih.gov By calibrating with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be determined quickly and with high sensitivity. nih.govucdavis.edu

TechniquePrincipleApplication for this compoundKey Data Output
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of D and L enantiomers.Chromatogram with resolved enantiomer peaks, retention times, peak areas.
MS-Based Kinetic Method Different dissociation rates of diastereomeric ion complexes.Rapid determination of enantiomeric excess.Mass spectra, ratio of fragment ion intensities. nih.gov

Future Research Directions and Potential As Advanced Research Probes

Development of Next-Generation Synthetic Strategies

The synthesis of fluorinated amino acids like 2-Fluoro-5-methyl-DL-phenylglycine presents unique challenges and opportunities for organic chemists. Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

Recent advancements in the synthesis of fluorinated amino acids have primarily centered on two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors. bohrium.comrsc.org The former approach offers structural diversity, while the latter provides synthetic convenience. bohrium.com For a compound like this compound, this could involve the development of novel fluorinated synthons that can be readily converted to the desired amino acid.

Furthermore, the application of transition-metal catalysis is a promising avenue for the development of next-generation synthetic strategies. rsc.org Techniques such as copper-catalyzed radiofluorination, which has been successfully used for the synthesis of 18F-labeled amino acids for positron emission tomography (PET), could be adapted for the synthesis of this compound and its derivatives. nih.govthno.orgresearchgate.net The development of new fluoroalkylating reagents will also play a crucial role in expanding the synthetic toolbox for this class of compounds. rsc.org

Synthetic StrategyPotential Application for this compoundKey Advantages
Fluorinated Building Blocks Development of novel 2-fluoro-5-methylbenzaldehyde (B1307339) or related synthons.High structural diversity and control over regiochemistry.
Direct Fluorination Late-stage fluorination of a 5-methyl-DL-phenylglycine precursor.Synthetic convenience and rapid access to the target molecule.
Transition-Metal Catalysis Copper- or palladium-catalyzed fluorination of an appropriate precursor.High efficiency, selectivity, and potential for radiolabeling.
Electrochemical Fluorination Anodic fluorination of a suitable organic precursor. numberanalytics.comMild reaction conditions and potential for high selectivity. numberanalytics.com

Exploration of Novel Biocatalytic Pathways for Selective Production

The production of enantiomerically pure amino acids is of paramount importance for pharmaceutical and biotechnological applications. Biocatalysis offers a green and highly selective alternative to traditional chemical resolution methods. nih.gov Future research into this compound will undoubtedly explore the use of enzymes for its kinetic resolution or asymmetric synthesis.

Enzymes such as aminoacylases, hydantoinases, and aminotransferases have been successfully employed for the production of various D- and L-amino acids. researchgate.net The enzymatic resolution of DL-phenylglycine has been demonstrated, suggesting that similar approaches could be viable for its fluorinated and methylated analogue. researchgate.net The development of novel biocatalysts through protein engineering and directed evolution will be key to achieving high efficiency and stereoselectivity for the production of the individual enantiomers of 2-Fluoro-5-methyl-phenylglycine. diva-portal.org

Moreover, the use of whole-cell biocatalysts and reactions in non-conventional media, such as deep eutectic solvents or micellar systems, can enhance enzyme stability and substrate solubility, leading to improved reaction yields and sustainability. nih.govnih.gov The application of these innovative biocatalytic systems could unlock the full potential of this compound for various applications. nih.govmdpi.com

Biocatalytic ApproachPotential for this compoundExpected Outcome
Enzymatic Kinetic Resolution Use of aminoacylases or lipases to selectively acylate one enantiomer.Separation of D- and L-2-Fluoro-5-methyl-phenylglycine.
Asymmetric Synthesis Employment of aminotransferases or ammonia (B1221849) lyases.Direct synthesis of a single enantiomer from a prochiral precursor.
Whole-Cell Biocatalysis Utilization of engineered microorganisms expressing the desired enzymes.Cost-effective and scalable production of enantiopure amino acid.
Non-Conventional Media Performing enzymatic reactions in deep eutectic solvents or ionic liquids.Enhanced enzyme stability and reaction efficiency.

Expanding Applications in Advanced Materials and Supramolecular Chemistry Research

The introduction of fluorine into organic molecules can significantly influence their physicochemical properties, including polarity, lipophilicity, and conformational preferences. These attributes make fluorinated compounds, such as this compound, attractive building blocks for the design of advanced materials and supramolecular assemblies. nih.gov

The unique electronic properties of the C-F bond can lead to specific intermolecular interactions, such as fluorine-aromatic and fluorine-hydrogen bonds, which can be exploited to direct the self-assembly of molecules into well-defined nanostructures. nih.gov Research in this area could involve the incorporation of this compound into peptides or polymers to create materials with novel properties, such as enhanced thermal stability or specific recognition capabilities.

The field of living supramolecular polymerization, which has seen remarkable progress with fluorinated monomers, presents an exciting avenue for the application of this compound. nih.gov The defined dipole moment of this amino acid could be harnessed to drive the formation of supramolecular polymers with controlled length and architecture.

Role in Understanding Fundamental Biochemical Processes and Enzyme Mechanisms

Fluorinated amino acids are invaluable tools for studying biochemical processes and enzyme mechanisms. researchgate.net The substitution of hydrogen with fluorine can alter the electronic properties of a molecule without significantly changing its size, making it an effective probe for investigating enzyme-substrate interactions.

This compound could be utilized as a mechanism-based inhibitor for enzymes that process phenylalanine or related amino acids. researchgate.net The strong C-F bond can lead to the formation of stable enzyme-inhibitor complexes, allowing for the detailed characterization of active site residues and catalytic mechanisms.

Furthermore, the incorporation of 18F-labeled this compound into peptides or other biomolecules could enable their use as PET imaging agents. nih.gov This would allow for the non-invasive visualization and quantification of biological processes in vivo, providing crucial insights into disease states and drug efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-Fluoro-5-methyl-DL-phenylglycine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic fluorination of a precursor such as 5-methyl-DL-phenylglycine using fluorinating agents like Selectfluor® or KF in the presence of catalytic phase-transfer agents. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF vs. acetonitrile) critically affect fluorination efficiency .
  • Key Data : For analogous fluoro-phenylglycines, yields range from 60–85% under optimized conditions, with impurities including unreacted precursors and di-fluorinated byproducts .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use HPLC with a chiral stationary phase (e.g., Crownpak CR-I) to resolve DL-enantiomers and quantify enantiomeric excess. Confirm molecular structure via 1H^1H/13C^{13}C-NMR (e.g., δ~8.2 ppm for carboxylic proton) and FT-IR (stretching at ~1700 cm1^{-1} for carbonyl) .
  • Thermodynamic Validation : Compare experimental melting points (sublimation near 290°C) with literature values for phenylglycine analogs to assess crystallinity .

Q. What are the critical storage conditions to prevent racemization or degradation of this compound?

  • Methodology : Store under inert gas (argon) at -20°C in amber vials to minimize photolytic cleavage of the C-F bond. Lyophilization is preferred for long-term stability, as aqueous solutions may hydrolyze at room temperature .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in peptide coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to model transition states during amide bond formation. Compare activation energies for fluoro-substituted vs. non-fluorinated analogs to explain steric/electronic effects .
  • Data Interpretation : Fluorine’s electronegativity may reduce nucleophilicity of the α-amino group, requiring coupling agents like HATU instead of DCC .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Conduct systematic meta-analysis of published IC50_{50} values using tools like RevMan to identify confounding variables (e.g., cell line variability, assay buffer pH). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Case Study : Discrepancies in kinase inhibition studies may arise from differences in enzyme purity or fluorophore interference .

Q. How does the fluorine substituent influence the compound’s metabolic stability in in vivo models?

  • Methodology : Use 19F^{19}F-NMR to track metabolic degradation in rodent plasma. Compare pharmacokinetic profiles (t1/2_{1/2}, Cmax_{max}) with non-fluorinated analogs.
  • Findings : Fluorine substitution typically enhances metabolic resistance by blocking cytochrome P450 oxidation, but methyl groups may introduce new cleavage sites .

Q. What experimental designs optimize enantiomeric resolution of this compound for pharmacological studies?

  • Methodology : Employ dynamic kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems. Monitor enantiomeric excess via circular dichroism or chiral HPLC .
  • Advanced Technique : X-ray crystallography of diastereomeric salt pairs (e.g., with L-tartaric acid) can reveal packing interactions affecting resolution efficiency .

Methodological Guidance

Q. How to design a robust SAR study for this compound derivatives?

  • Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize substituents. For example, vary the methyl group’s position or introduce electron-withdrawing groups (NO2_2, CN) to probe electronic effects .
  • Data Collection : Employ high-throughput robotics for parallel synthesis and automated LC-MS purification to generate ≥20 analogs for screening .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Approach : Apply nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests to compare toxicity across derivatives.
  • Validation : Ensure compliance with ICH Q2(R1) guidelines for analytical method validation, including linearity (R2^2 > 0.99) and precision (%RSD < 5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.